molecular formula C20H18FN5O3S B2629240 methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate CAS No. 921788-90-1

methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate

Cat. No.: B2629240
CAS No.: 921788-90-1
M. Wt: 427.45
InChI Key: XUXAKGVGWVAKKC-UHFFFAOYSA-N
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Description

Methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that features a unique structure combining a benzoate ester, an imidazo[2,1-c][1,2,4]triazole ring, and a fluorophenyl group

Biochemical Analysis

Biochemical Properties

Methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s imidazo[2,1-c][1,2,4]triazole ring is known for its affinity to bind with enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to significant changes in biochemical pathways, making the compound a valuable tool for studying enzyme kinetics and receptor-ligand interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, the fluorophenyl group can interact with cell membrane receptors, leading to changes in intracellular signaling cascades. Additionally, the compound’s ability to bind to specific proteins can result in the upregulation or downregulation of target genes, thereby influencing cellular behavior and metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound’s imidazo[2,1-c][1,2,4]triazole ring can form hydrogen bonds and hydrophobic interactions with enzyme active sites, leading to enzyme inhibition or activation . Additionally, the fluorophenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, further stabilizing the compound-protein complex. These interactions can result in significant changes in enzyme activity and gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Over time, the compound may undergo metabolic degradation, leading to the formation of inactive metabolites. These temporal changes can impact the compound’s efficacy and potency in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, the compound may induce adverse effects, including toxicity and organ damage. These dose-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and reduction . These metabolic reactions result in the formation of various metabolites, some of which may retain biological activity. The interaction of the compound with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH), is essential for its metabolic conversion and subsequent elimination from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its affinity for specific receptors and transporters.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization signals ensure that the compound exerts its effects at the appropriate subcellular sites, thereby modulating specific biochemical pathways and cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-c][1,2,4]triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the imidazo[2,1-c][1,2,4]triazole intermediate.

    Thioether Formation: The thiol group is introduced via a substitution reaction, typically using a thiol reagent in the presence of a base.

    Acetamido Group Addition: This step involves the acylation of the intermediate with an appropriate acyl chloride or anhydride.

    Esterification: The final step is the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium carbonate in acetone.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols from esters.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways involving imidazo[2,1-c][1,2,4]triazole derivatives.

    Material Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate stands out due to its combination of a benzoate ester and an imidazo[2,1-c][1,2,4]triazole ring, which is not commonly found in similar compounds. This unique structure provides distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 4-[[2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O3S/c1-29-18(28)13-2-6-15(7-3-13)22-17(27)12-30-20-24-23-19-25(10-11-26(19)20)16-8-4-14(21)5-9-16/h2-9H,10-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXAKGVGWVAKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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